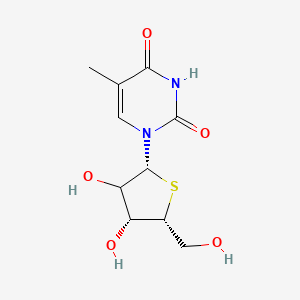
N6-Methyl-2-methyl thioadenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N6-Methyl-2-methyl thioadenosine is a purine nucleoside analogue known for its broad antitumor activity. This compound is particularly effective in targeting indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . It is a derivative of adenosine, modified with a methyl group at the N6 position and a methylthio group at the 2 position.
准备方法
Synthetic Routes and Reaction Conditions
N6-Methyl-2-methyl thioadenosine can be synthesized from adenosine through a series of chemical reactions. One common method involves the use of 2-chloro-N-methyl and dimethyl carbonate as reagents . The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yield and purity. The process may include additional purification steps such as crystallization and chromatography to meet industrial standards.
化学反应分析
Types of Reactions
N6-Methyl-2-methyl thioadenosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are usually carried out under controlled conditions such as specific temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
科学研究应用
Biological Research Applications
RNA Modifications and Gene Expression Regulation
N6-Methyl-2-methylthioadenosine plays a critical role in the regulation of gene expression through its involvement in RNA modifications. It is utilized as a model compound to study how modifications affect RNA stability, splicing, and translation processes. These interactions are essential for understanding cellular functions and gene regulation mechanisms.
Nucleoside Modification Studies
In biochemical research, this compound serves as a valuable tool for investigating the effects of nucleoside modifications on RNA functionality. Its unique structure allows researchers to explore the implications of methylation and thiolation on RNA behavior, providing insights into molecular biology and genetics.
Medical Applications
Cancer Research
N6-Methyl-2-methylthioadenosine has been implicated in various cancers, where it may influence tumorigenesis and cancer progression. Studies have shown that alterations in RNA methylation patterns, including those involving this compound, can affect cancer cell proliferation and response to therapies . For instance, the modulation of N6-methyladenosine levels has been linked to the immune response in tumors, suggesting potential therapeutic targets for enhancing cancer immunotherapy .
Metabolic Disorders
Research indicates that this compound may also play a role in metabolic diseases. Its involvement in regulating cellular metabolism could provide new avenues for developing treatments for conditions such as obesity and diabetes . The understanding of how N6-methyl-2-methylthioadenosine affects metabolic pathways can lead to innovative therapeutic strategies.
Industrial Applications
Therapeutic Development
The pharmaceutical industry is exploring N6-Methyl-2-methylthioadenosine for developing novel therapeutics. Its unique properties make it a candidate for creating drugs that target specific biological pathways, especially those related to RNA metabolism and gene expression regulation. The potential for this compound to act as a chemoprotective agent against toxicities associated with certain treatments further highlights its industrial significance .
Case Study 1: Cancer Immunotherapy
A study highlighted the role of N6-methyladenosine modifications in enhancing the efficacy of anti-tumor immune responses. Researchers found that specific m6A scores correlated with improved responses to immunotherapy in gastric cancer patients, demonstrating the potential of targeting RNA modifications to improve treatment outcomes .
Case Study 2: Metabolic Regulation
In metabolic studies, N6-Methyl-2-methylthioadenosine was shown to influence energy homeostasis by modulating key metabolic pathways. This finding suggests that manipulating levels of this compound could provide therapeutic benefits for metabolic disorders such as type II diabetes .
作用机制
N6-Methyl-2-methyl thioadenosine exerts its effects primarily by inhibiting DNA synthesis and inducing apoptosis in cancer cells . The compound targets specific enzymes involved in DNA replication, leading to the disruption of the cell cycle and eventual cell death. The molecular pathways involved include the activation of caspases and the inhibition of DNA polymerases.
相似化合物的比较
Similar Compounds
N6-Methyladenosine: A similar compound with a methyl group at the N6 position but lacking the methylthio group.
2-Methylthioadenosine: Another related compound with a methylthio group at the 2 position but without the N6 methyl group.
Uniqueness
N6-Methyl-2-methyl thioadenosine is unique due to the presence of both the N6 methyl and 2 methylthio groups, which confer distinct chemical and biological properties. This dual modification enhances its antitumor activity and makes it a valuable compound for research and therapeutic applications .
属性
分子式 |
C10H14N2O5S |
|---|---|
分子量 |
274.30 g/mol |
IUPAC 名称 |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5S/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6+,7?,9-/m1/s1 |
InChI 键 |
CKHFVQVATAWGSH-WJZMDOFJSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](S2)CO)O)O |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(S2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















